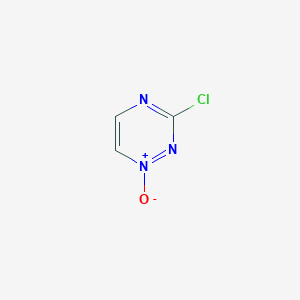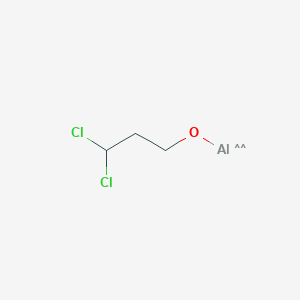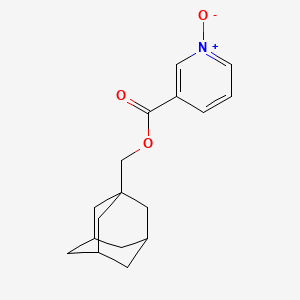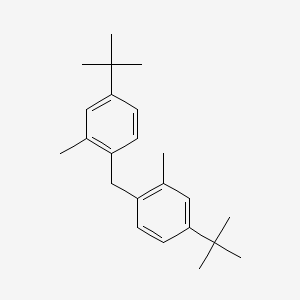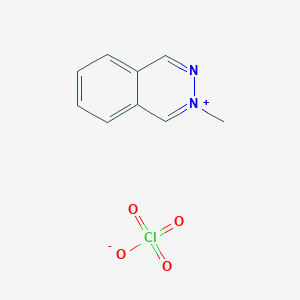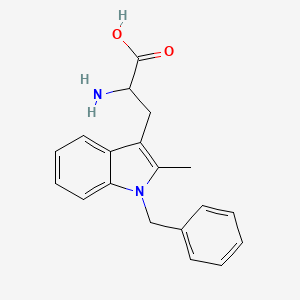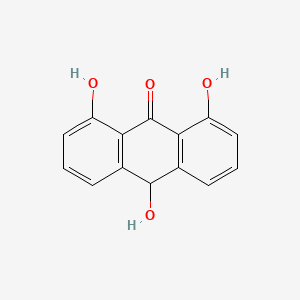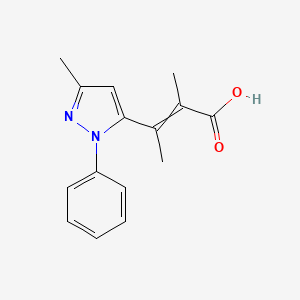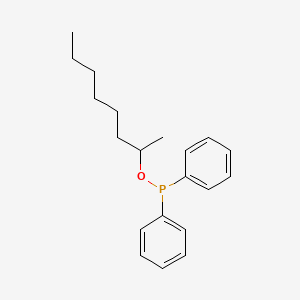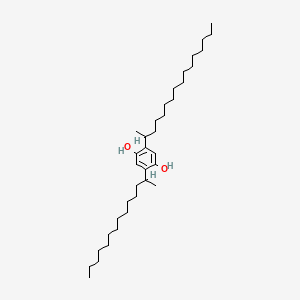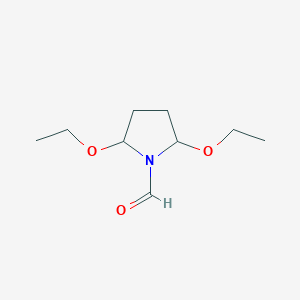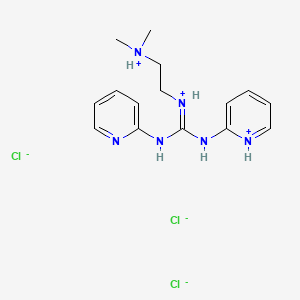![molecular formula C22H20N2 B14495261 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole CAS No. 63637-17-2](/img/structure/B14495261.png)
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-diphenyl-1-propanol with suitable reagents can lead to the formation of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole: Another indole derivative with similar structural features.
4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole: A compound with a similar core structure but different substituents.
Uniqueness
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole is unique due to its specific arrangement of phenyl groups and the hexahydropyrrolo[3,4-b]indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
63637-17-2 |
|---|---|
Molekularformel |
C22H20N2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,3-diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole |
InChI |
InChI=1S/C22H20N2/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)23-22(19)21(24-20)16-11-5-2-6-12-16/h1-14,19-24H |
InChI-Schlüssel |
AVOCTSTZFGOLHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3C(C(N2)C4=CC=CC=C4)NC5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


